molecular formula C23H25NO5 B13630218 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-N-methylserine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-N-methylserine

Cat. No.: B13630218
M. Wt: 395.4 g/mol
InChI Key: RPMBLUMVBPIBDW-UHFFFAOYSA-N
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Description

3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its complex structure, which includes a cyclobutoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group of alanine is protected using the Fmoc group.

    Introduction of the cyclobutoxy group: This step involves the reaction of the protected alanine with cyclobutanol under specific conditions to introduce the cyclobutoxy group.

    Final deprotection: The Fmoc group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-cyclobutyloxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C23H25NO5/c1-24(21(22(25)26)14-28-15-7-6-8-15)23(27)29-13-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20-21H,6-8,13-14H2,1H3,(H,25,26)

InChI Key

RPMBLUMVBPIBDW-UHFFFAOYSA-N

Canonical SMILES

CN(C(COC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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